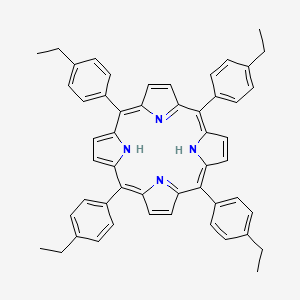

5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin

Description

Properties

Molecular Formula |

C52H46N4 |

|---|---|

Molecular Weight |

726.9 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(4-ethylphenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C52H46N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h9-32,53,56H,5-8H2,1-4H3 |

InChI Key |

AJYDLWIDABRYKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CC)C8=CC=C(C=C8)CC)C=C4)C9=CC=C(C=C9)CC)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin typically involves the condensation of pyrrole with 4-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using boron trifluoride diethyl etherate as the catalyst. The product is then purified through column chromatography .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of reaction volumes and optimization of purification processes to enhance yield and purity .

Chemical Reactions Analysis

Reaction Scheme:

-

Condensation :

Pyrrole reacts with 4-ethylbenzaldehyde in a 1:1 molar ratio using propionic acid as both solvent and catalyst at reflux (~140°C) for 30–60 minutes . -

Purification :

Crude product is purified via column chromatography (silica gel, dichloromethane/methanol) or crystallization .

Characterization Data:

| Property | Value |

|---|---|

| UV-Vis (Soret band) | 415 nm (in DMSO) |

| Fluorescence emission | 604 nm, 652 nm (Φ_f = 0.12 ± 0.04) |

| Singlet oxygen quantum yield | Φ_Δ = 0.81 ± 0.23 |

| FT-IR (N–H stretch) | 3350 cm⁻¹ |

Reaction Optimization and Scalability

Studies on porphyrin synthesis highlight solvent and temperature dependencies (Table 1) :

Table 1: Solvent Effects on Porphyrin Yield (Generic Model)

| Solvent | Yield (%) |

|---|---|

| DMF | 29 |

| CH₃CN | 5 |

| CH₃OH | 4 |

| Propionic acid | 0 |

For TEtPP, refluxing in propionic acid is critical to avoid side reactions (e.g., scrambling) and achieve high yields . Gram-scale synthesis (>1 g) is feasible with consistent purity .

Functionalization and Derivatives

TEtPP can be further modified to enhance solubility or biological activity. For example:

Bromination:

Ammonium Salt Formation:

-

Reaction : Brominated intermediates react with pyridine derivatives to form water-soluble cationic porphyrins .

Photodynamic Reactions

TEtPP exhibits photodynamic antimicrobial activity via singlet oxygen (¹O₂) generation under visible light irradiation :

Mechanism:

-

Photoexcitation : TEtPP absorbs light (λ = 415 nm), transitioning to an excited triplet state.

-

Energy Transfer : Triplet-state TEtPP transfers energy to molecular oxygen, producing cytotoxic ¹O₂ .

Antimicrobial Efficacy:

| Pathogen | MIC (µg/mL) Irradiated | MIC (µg/mL) Non-Irradiated |

|---|---|---|

| Staphylococcus aureus | 67.68 | 58.26 |

| MRSA | 69.42 | 109.30 |

| Pseudomonas aeruginosa | 54.71 | 402.90 |

Stability and Reactivity

-

Solubility : Highly soluble in DMSO and DCM; limited solubility in water unless functionalized .

-

pH Sensitivity : Aggregates in acidic conditions (pH < 5), reducing photodynamic activity .

Comparative Analysis with Analogues

| Porphyrin | Substituent | Yield (%) | Φ_Δ | Application |

|---|---|---|---|---|

| TEtPP | 4-ethylphenyl | 50 | 0.81 | Antimicrobial PDT |

| TMPyP4 | Pyridinium | 15–20 | 0.60 | DNA interaction |

| 5,10,15,20-Tetrakis(4-methoxyphenyl) | 4-methoxyphenyl | 24 | 0.45 | Catalysis |

Scientific Research Applications

Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions .

Biology: The compound has shown potential in biological applications, particularly in antimicrobial photodynamic therapy, where it exhibits activity against antibiotic-resistant bacteria .

Medicine: In medicine, it is explored for its potential in treating infections and certain types of cancer through photodynamic therapy .

Industry: Industrially, the compound is used in the development of advanced materials, such as organic photovoltaics and sensors .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin primarily involves the generation of reactive oxygen species (ROS) upon irradiation with light. These ROS can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets microbial cells or cancer cells, causing their destruction upon light activation .

Comparison with Similar Compounds

Comparison with Similar Porphyrin Derivatives

Photophysical Properties and Antimicrobial Efficacy

The ethyl groups in TEtPP balance fluorescence and singlet oxygen generation, optimizing it for PDT. In contrast, porphyrins with electron-withdrawing groups (e.g., sulfonato, carboxy) prioritize water solubility but exhibit lower singlet oxygen yields.

Table 2: Photophysical and Antimicrobial Properties

Key findings:

Biological Activity

5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin (TEtPP) is a synthetic porphyrin derivative known for its unique photophysical properties and potential applications in biological systems, particularly in photodynamic therapy (PDT). This compound exhibits significant antimicrobial activity against various clinically relevant bacteria, making it a promising candidate for addressing antibiotic resistance.

Photophysical Properties

TEtPP has been characterized by several photophysical parameters that are crucial for its biological activity:

- Quantum Yield of Singlet Oxygen () : The singlet oxygen quantum yield of TEtPP in dimethylformamide (DMF) is reported to be , indicating its efficiency in generating reactive oxygen species (ROS) upon light activation .

- Fluorescence Quantum Yield () : The fluorescence quantum yield is measured at , which contributes to its photodynamic properties .

These properties allow TEtPP to effectively absorb light and convert it into energy that can damage microbial cells.

The antimicrobial efficacy of TEtPP is primarily attributed to its ability to generate singlet oxygen and other ROS when exposed to light. These reactive species can inflict substantial damage on bacterial cell membranes, proteins, and nucleic acids .

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of TEtPP has been evaluated against several strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Staphylococcus aureus. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) Irradiated | MIC (µg/mL) Non-Irradiated | p-value |

|---|---|---|---|

| MRSA | 69.42 | 109.30 | < 0.0001 |

| Pseudomonas aeruginosa | 54.71 | 402.90 | < 0.0001 |

| Staphylococcus aureus | 67.68 | 58.26 | 0.87 |

These findings indicate that TEtPP exhibits significantly enhanced antimicrobial activity under light irradiation compared to non-irradiated conditions, particularly against resistant strains like MRSA and Pseudomonas aeruginosa .

Study on MRSA and Pseudomonas aeruginosa

In a recent study focusing on the photodynamic antimicrobial activity of TEtPP, researchers demonstrated that the compound could effectively reduce bacterial viability when exposed to light. The study highlighted the importance of both concentration and irradiation time in achieving maximum bacterial mortality .

Application in Clinical Settings

The potential application of TEtPP in clinical settings is underscored by its effectiveness against antibiotic-resistant pathogens. Given the rising incidence of hospital-acquired infections caused by such pathogens, TEtPP may serve as an alternative therapeutic strategy that combines traditional antibiotic approaches with photodynamic therapy .

Q & A

Q. What analytical approaches assess the antioxidant capacity of derivatives, and how do structural modifications impact radical scavenging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.